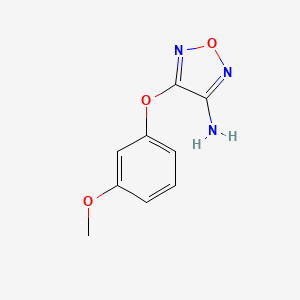

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-13-6-3-2-4-7(5-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWARCFFAHTIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine?

An In-depth Technical Guide to the Chemical Properties of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 924871-23-8), a heterocyclic compound of significant interest in contemporary chemical research. This guide synthesizes available data on its physicochemical characteristics, structural features, plausible synthetic routes, and potential applications, particularly within the domain of drug discovery. The narrative is grounded in the established chemistry of the 1,2,5-oxadiazole (furazan) scaffold, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole ring, commonly known by its trivial name furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] First synthesized in the late 19th century, the furazan scaffold has evolved from a chemical curiosity into a privileged structure in several scientific fields.[3] Its unique electronic properties, planarity, and metabolic stability make it a versatile building block.

The incorporation of heterocycles is a cornerstone of modern medicinal chemistry, often enhancing a molecule's physical properties and biological activity.[4][5] While 1,2,4- and 1,3,4-oxadiazole isomers have been extensively used, the 1,2,5-oxadiazole (furazan) is a less common but increasingly important motif.[5] Furazan derivatives are noted for their applications as energetic materials due to their high nitrogen content and positive heat of formation, and more recently, for a wide spectrum of pharmacological activities, including antiproliferative, antibacterial, and enzyme inhibitory effects.[4][6][7] This guide focuses specifically on the 3-amino, 4-(3-methoxyphenoxy) substituted derivative, elucidating the chemical properties that underpin its research potential.

Physicochemical and Structural Properties

The specific arrangement of substituents on the furazan ring dictates the overall molecular properties of this compound.

Molecular and Structural Data

A summary of the key identification and structural data for the compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 924871-23-8 | [3] |

| Molecular Formula | C₉H₉N₃O₃ | [3][8][9] |

| Molecular Weight | 207.19 g/mol | [3][8][9] |

| InChI Key | OPWARCFFAHTIAW-UHFFFAOYSA-N | [3] |

| SMILES | COc1cccc(c1)Oc1c(N)non1 | [9] |

Structural Analysis

The molecule's chemical behavior is a direct consequence of its constituent functional groups.

-

1,2,5-Oxadiazole Core : This ring is inherently electron-deficient due to the high electronegativity of its heteroatoms. This property reduces its susceptibility to electrophilic attack but makes the ring's carbon atoms vulnerable to nucleophilic attack. The furazan scaffold is also a known bioisostere for other five-membered heterocycles, offering a unique profile of stability and polarity.[4]

-

3-Amine Group : The primary amine at position 3 is a key site for reactivity. It is nucleophilic and can participate in a wide range of reactions, such as acylation, alkylation, and diazotization. It also serves as a hydrogen bond donor, a critical feature for receptor binding in drug discovery.

-

4-Phenoxy Linkage : The ether bond connects the furazan core to the methoxyphenyl substituent. This linkage provides rotational flexibility, allowing the molecule to adopt various conformations.

-

3-Methoxyphenyl Group : This terminal group significantly influences the molecule's lipophilicity and solubility. The methoxy substituent can modulate electronic effects on the phenyl ring and provides an additional site for potential metabolic activity.

Computed Physicochemical Properties

Computational models provide valuable predictions of a molecule's behavior in biological systems.

| Property | Predicted Value | Significance |

| logP | 1.98 | Indicates moderate lipophilicity, favorable for cell permeability. |

| Polar Surface Area | 71.6 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 2 | Contributes to specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 5 | Provides multiple sites for hydrogen bonding. |

(Data sourced from Chemdiv compound characteristics)[9]

Synthesis and Reactivity

While a specific, peer-reviewed synthesis for this compound is not detailed in the available literature, a plausible pathway can be constructed based on established furazan chemistry.

General Synthetic Strategies for Furazans

The classical synthesis of the furazan ring involves the cyclizative dehydration of 1,2-dioximes (glyoximes).[2] This method, while foundational, requires careful control of conditions due to the potential instability of the furazan product at high temperatures or extreme pH.[2] Modern methods often involve milder reagents and provide better yields and regioselectivity for unsymmetrically substituted derivatives.

Plausible Synthetic Workflow

A logical, multi-step synthesis would likely involve the construction of a differentially substituted furazan precursor, followed by the introduction of the phenoxy moiety via nucleophilic aromatic substitution (SNAr).

Safety and Handling

As a research chemical, this compound should be handled with appropriate care.

-

General Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [10][11]Work should be conducted in a well-ventilated area or a chemical fume hood. [11][12]Avoid inhalation of dust and contact with skin and eyes. [11]* Stability and Storage : The compound should be stored in a tightly closed container in a cool, dry place, protected from light. [12]* Toxicity : No specific toxicological data for this compound is available. However, related oxadiazole compounds may be harmful if swallowed, and can cause skin and eye irritation. [11]All research chemicals should be treated as potentially hazardous.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [12]

Conclusion

This compound is a multifaceted molecule whose chemical properties are defined by the synergistic interplay of its electron-deficient furazan core, a nucleophilic amine, and a lipophilic methoxyphenyl substituent. This unique combination makes it a compound of high interest for chemical synthesis and medicinal chemistry. Its structural alerts point towards potential applications in oncology and inflammatory diseases, leveraging the established biological activities of the furazan scaffold. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize and explore the potential of this promising compound.

References

- This compound - Benchchem.

- Furazan - chemeurope.com.

-

Oxadiazole: A highly versatile scaffold in drug discovery - PubMed. [Link]

-

Furazan - Wikipedia. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

-

4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine - PubChem. [Link]

-

Furazans in Medicinal Chemistry | Request PDF - ResearchGate. [Link]

-

4-METHOXY-1,2,5-OXADIAZOL-3-AMINE | CAS 78350-48-8 - Matrix Fine Chemicals. [Link]

-

Furazans in Medicinal Chemistry - ACS Publications. [Link]

-

4-Methoxy-1,2,5-oxadiazol-3-amine - MySkinRecipes. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

Sources

- 1. Furazan [chemeurope.com]

- 2. Furazan - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. Compound this compound - Chemdiv [chemdiv.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine structure elucidation and analysis

An In-depth Technical Guide to the Structure Elucidation and Analysis of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. The 1,2,5-oxadiazole (furazan) scaffold is a key pharmacophore in various biologically active agents, exhibiting a range of activities including anticancer and antimicrobial properties.[1][2][3] This guide details a representative synthetic approach and a multi-faceted analytical workflow, integrating spectroscopic and spectrometric techniques to unambiguously determine the molecular structure of the title compound. The methodologies are presented with a focus on the underlying scientific principles, empowering researchers in drug discovery and development to apply these techniques to novel small molecules.

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole ring system is a prominent heterocyclic motif in contemporary drug discovery.[4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential applications as anticancer, antibacterial, and anti-inflammatory agents.[3][5] The title compound, this compound, with a molecular formula of C₉H₉N₃O₃ and a molecular weight of approximately 207.19 g/mol , incorporates the furazan core linked to a methoxyphenoxy group, suggesting its potential for biological activity.[3] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding further lead optimization efforts. This guide provides a systematic approach to its synthesis and structural verification.

Synthesis Pathway: A Representative Protocol

While a specific synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for analogous compounds.[5][6] The following protocol describes a representative synthesis, emphasizing the critical control points for ensuring reaction success and purity of the final product.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Methoxyphenol

-

A suitable precursor for the 1,2,5-oxadiazole-3,4-diamine or a related reactive intermediate

-

Appropriate solvent (e.g., anhydrous acetone, ethanol)

-

Base (e.g., anhydrous potassium carbonate)

-

Dehydrating agent for cyclization (e.g., phosphorus oxychloride)[5]

-

Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

Intermediate Synthesis: In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyphenol and a suitable oxadiazole precursor in an appropriate anhydrous solvent.

-

Add a base, such as anhydrous potassium carbonate, to facilitate the nucleophilic substitution reaction.

-

Stir the reaction mixture at a controlled temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Cyclization: The crude intermediate is then subjected to a cyclization step. This often involves treatment with a dehydrating agent like phosphorus oxychloride to form the 1,2,5-oxadiazole ring.[5]

-

Workup and Purification: Quench the reaction mixture carefully with ice-water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Structural Elucidation: A Multi-Technique Approach

The confirmation of the molecular structure of the synthesized compound is achieved through a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure.

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (HRMS), such as an ESI-TOF instrument.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₉H₉N₃O₃ |

| Exact Mass | 207.0644 g/mol |

| Observed [M+H]⁺ | ~208.0717 m/z |

The high-resolution data allows for the confirmation of the elemental composition of the molecule.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.4 | m | 4H | Protons on the methoxyphenyl ring |

| Amine Protons | 4.0 - 5.0 | br s | 2H | -NH₂ |

| Methoxy Protons | ~3.8 | s | 3H | -OCH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Oxadiazole Carbons | 140 - 160 | C-N and C-O of the oxadiazole ring |

| Aromatic Carbons | 100 - 160 | Carbons of the methoxyphenyl ring |

| Methoxy Carbon | ~55 | -OCH₃ |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory on an FTIR spectrometer.

Expected IR Data:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3400 - 3200 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 2980 - 2850 |

| C=N stretch (oxadiazole) | 1650 - 1550 |

| C-O-C stretch (ether) | 1250 - 1050 |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which is compared with the theoretical values calculated from the molecular formula.

Expected Elemental Analysis Data:

| Element | Theoretical % |

| Carbon (C) | 52.17 |

| Hydrogen (H) | 4.38 |

| Nitrogen (N) | 20.28 |

Comprehensive Data Analysis and Structure Confirmation

The collective data from the aforementioned techniques provides a self-validating system for the structural confirmation of this compound.

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. ijper.org [ijper.org]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. mdpi.com [mdpi.com]

A Comprehensive Guide to the Physicochemical Characterization of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. These fundamental characteristics govern a molecule's behavior from synthesis and formulation to its ultimate biological activity and fate. This guide provides an in-depth technical overview of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, a molecule belonging to the versatile oxadiazole class of heterocycles.

The 1,2,5-oxadiazole (furazan) ring system is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The specific subject of this guide, with its methoxyphenoxy substituent, presents a unique profile of lipophilicity, hydrogen bonding capability, and electronic distribution. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing this molecule, blending established analytical principles with practical, field-proven methodologies. This document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and reproducible approach to characterization.

Chemical Identity and Structural Elucidation

The first step in any rigorous analysis is to unequivocally confirm the identity and structure of the compound.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes the key computed physicochemical parameters that are essential for predicting the compound's behavior in various environments. These values serve as a critical baseline before embarking on experimental verification.

| Parameter | Value | Significance in Drug Development | Source |

| Molecular Weight | 207.19 g/mol | Influences diffusion and transport across membranes. | [1][2] |

| cLogP | 1.987 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [2] |

| cLogD (pH 7.4) | 1.987 | As an uncharged molecule, logD equals logP, predicting consistent partitioning at physiological pH. | [2] |

| Aqueous Solubility (cLogS) | -2.227 | Predicts low to moderate aqueous solubility. | [2] |

| Polar Surface Area (PSA) | 71.6 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų). | [2] |

| Hydrogen Bond Donors | 2 | The primary amine group can donate hydrogen bonds, influencing solubility and target binding. | [2] |

| Hydrogen Bond Acceptors | 5 | Multiple oxygen and nitrogen atoms can accept hydrogen bonds, contributing to interactions with biological targets and solvents. | [2] |

A Validated Workflow for Physicochemical Analysis

A systematic approach is crucial for obtaining reliable and interconnected data. The following workflow illustrates a logical progression for the comprehensive characterization of a novel compound like this compound.

Caption: A logical workflow for the complete physicochemical characterization of a small molecule.

Experimental Determination of Key Parameters

While computational predictions are invaluable for initial assessment, experimental verification is non-negotiable for regulatory submission and robust scientific inquiry.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical determinant of bioavailability.[4] The equilibrium shake-flask method is the gold standard as it measures thermodynamic solubility, representing the true saturation point of the compound in a given medium.[5]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a sealed, pre-weighed glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.[5]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Place the vial in a shaking incubator set to a constant temperature (typically 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Calculation: Express the solubility in units such as mg/mL or µM.

Lipophilicity: LogP Determination (Shake-Flask Method)

Causality: Lipophilicity, expressed as the partition coefficient (LogP), governs a drug's ability to cross biological membranes.[6][7] The n-octanol/water system is the universally accepted model for the lipid bilayer.[7]

Caption: Workflow for the experimental determination of LogP via the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration.

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (typically a 1:1 or 2:1 ratio).

-

Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each layer and determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV.

-

Calculation: The partition coefficient P is the ratio of the concentration in octanol to the concentration in water. LogP is the base-10 logarithm of this value.[8]

Ionization Constant: pKa Determination (Potentiometric Titration)

Causality: The pKa value defines the pH at which a molecule is 50% ionized. This is critical for predicting solubility, absorption, and receptor binding, as the charge state of a molecule dramatically affects its properties. Potentiometric titration offers high precision for this measurement.[9][10]

Protocol:

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[9]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. Add a background electrolyte like KCl to maintain constant ionic strength.[9]

-

Titration: Place the solution in a jacketed beaker at a constant temperature. While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl to titrate the amine group, or 0.1 M NaOH if an acidic proton is present).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point on a first-derivative plot.[9]

Spectroscopic and Thermal Analysis

A combination of spectroscopic methods is required to build a complete profile of the molecule, confirming its structure and purity.[11][12] Thermal analysis provides crucial information about its solid-state properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons. Expected signals would include those for the aromatic protons on the phenoxy ring, the methoxy group protons, and the amine protons. Chemical shifts and coupling constants will confirm the substitution pattern.

-

¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups.[13] Key expected vibrational bands would include N-H stretching for the amine, C-O stretching for the ether and methoxy groups, C=N stretching from the oxadiazole ring, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): Provides the definitive molecular weight from the molecular ion peak (M+).[12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while fragmentation patterns can offer further structural proof.

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): This method is used to determine the melting point, which is a key indicator of purity.[14][15] It can also reveal other thermal events like crystallization or the presence of different polymorphic forms.[14][15]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature, indicating the compound's thermal stability and decomposition profile.[14][15][16]

-

Synthesis Overview

A plausible synthetic route for this compound would likely involve the reaction of 3-methoxyphenol with a suitable reagent to introduce the oxadiazole ring.[1] For instance, a common method involves the cyclization of a precursor molecule in the presence of a dehydrating agent like phosphorus oxychloride under reflux conditions.[1] Understanding the synthesis is critical for anticipating potential impurities that may need to be characterized and controlled.

Conclusion

The comprehensive physicochemical characterization of this compound is a multi-faceted process that forms the cornerstone of its development for any advanced application. By integrating computational predictions with rigorous experimental verification of its solubility, lipophilicity, and ionization state, researchers can build a robust data package. This information is indispensable for designing effective formulation strategies, predicting in vivo behavior, and ultimately unlocking the full therapeutic or material potential of this promising oxadiazole derivative. The methodologies outlined in this guide provide a validated, logical, and scientifically sound framework for achieving this critical objective.

References

- Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. (n.d.). Fiveable.

- This compound. (n.d.). Benchchem.

- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.).

- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.

- Spectral Analysis of Organic Compounds. (n.d.). ChemTalk.

- Spectroscopy | Organic chemistry | Science. (n.d.). Khan Academy.

- How To Find Pka. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Principles of Organic Spectroscopy. (n.d.). Open Access Journals.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Webinar – Thermal Analysis of Organic Compounds. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- 2.8: Thermal Analysis. (2022, August 28). Chemistry LibreTexts.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green.

- Physicochemical Characterization. (n.d.). Creative Biolabs.

- Compound this compound. (n.d.). Chemdiv.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).

- Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. (n.d.). Journal of Young Pharmacists.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. scbt.com [scbt.com]

- 4. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. acdlabs.com [acdlabs.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. fiveable.me [fiveable.me]

- 12. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 13. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]

- 14. mt.com [mt.com]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An Investigative Guide to the Mechanism of Action for 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine: A Hypothetical Approach to Targeting the Soluble Guanylate Cyclase Pathway

Preamble: Charting a Course into the Unknown

The compound 4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine emerges from the versatile 1,2,5-oxadiazole (furazan) heterocyclic family.[1] This class of molecules is noted for a wide spectrum of biological activities, including anti-inflammatory and anti-cancer properties, which are broadly attributed to interactions with various enzymes and receptors.[1] However, the specific molecular mechanism of action for this compound remains to be elucidated. This technical guide puts forth a primary hypothesis and a comprehensive, phased research plan to investigate its potential as a modulator of the soluble guanylate cyclase (sGC) signaling pathway. Our approach is designed to be self-validating at each stage, providing a robust framework for researchers in drug discovery and development.

Central Hypothesis: A Novel Modulator of the NO/sGC/cGMP Signaling Axis

We hypothesize that this compound functions as a direct modulator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[2] This hypothesis is predicated on the established role of nitrogen-containing heterocyclic compounds in interacting with heme-containing proteins, of which sGC is a prime example. The NO/sGC/cGMP pathway is a critical regulator of numerous physiological processes, including vasodilation, platelet aggregation, and neurotransmission, making it a highly valuable therapeutic target.[2][3]

Dysfunction in this pathway is implicated in a range of cardiovascular and pulmonary diseases.[4] Consequently, pharmacological agents that can enhance sGC activity represent a promising therapeutic strategy. These agents fall into two main classes:

-

sGC Stimulators: These compounds, such as riociguat, act on the reduced (ferrous, Fe²⁺) form of sGC, sensitizing it to endogenous NO and also stimulating it directly.[5]

-

sGC Activators: This class, including cinaciguat, targets the oxidized (ferric, Fe³⁺) or heme-free form of sGC, which is prevalent under conditions of oxidative stress and is unresponsive to NO.[4][5]

This guide will outline the experimental strategy required to not only determine if this compound interacts with sGC but also to precisely classify its mode of action.

Phase I: Primary Target Identification and Characterization

The foundational step is to ascertain a direct interaction between the compound and purified sGC and to determine the nature of this interaction.

Experimental Workflow: Phase I

Caption: Phase I Workflow for sGC Target Validation.

Protocol 1: In Vitro sGC Activity Assay

This protocol is designed to measure the direct effect of the test compound on the enzymatic activity of purified sGC, which catalyzes the conversion of GTP to cGMP.

Methodology:

-

Enzyme Preparation: Use purified bovine lung sGC.

-

Reaction Mixture: Prepare an assay buffer (e.g., 50 mM TEA/HCl, pH 7.4) containing [α-³²P]GTP, MgCl₂, and unlabeled GTP.[1][6][7]

-

Assay Conditions (Parallel Plates):

-

Plate A (Reduced sGC - Stimulator Test): Incubate purified sGC with increasing concentrations of the test compound. Include a positive control (e.g., the sGC stimulator YC-1) and a vehicle control.

-

Plate B (Oxidized sGC - Activator Test): Pre-incubate the purified sGC with 1H-[8][9][10]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a compound that oxidizes the sGC heme group, rendering it NO-insensitive.[8][9][10][11][12] After pre-incubation, add increasing concentrations of the test compound. Include a positive control (e.g., the sGC activator cinaciguat).

-

-

Reaction Initiation and Termination: Start the reaction by adding the enzyme to the mixture. Incubate at 37°C for a defined period (e.g., 10 minutes). Terminate the reaction.

-

Product Separation: Separate the resulting [α-³²P]cGMP from unreacted [α-³²P]GTP using sequential column chromatography over Dowex and alumina.[1]

-

Quantification: Measure the radioactivity of the eluted cGMP fraction using liquid scintillation counting.

-

Data Analysis: Calculate the rate of cGMP formation. Plot the dose-response curves to determine EC₅₀ values.

Causality and Validation:

-

Why two conditions? Testing on both reduced and oxidized sGC is crucial. Activity on the reduced enzyme suggests a stimulator-like mechanism, while preferential activity on the oxidized enzyme is the hallmark of an sGC activator.[13][14] This dual-assay approach provides the foundational evidence for mechanistic classification.

-

Self-Validation: The use of well-characterized sGC stimulator and activator controls validates the assay's ability to distinguish between the two modes of action. ODQ treatment is confirmed by the loss of response to NO donors.

Phase II: Cellular and Functional Confirmation

Following in vitro confirmation, the next logical step is to verify that the compound can elicit sGC-mediated effects in a cellular and tissue context.

Experimental Workflow: Phase II

Caption: Phase II Workflow for Cellular and Functional Assays.

Protocol 2: Cellular cGMP Accumulation Assay

This assay determines if the test compound can increase intracellular cGMP levels in a relevant cell type, such as human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: Culture HUVECs in 96-well plates to confluence.[15]

-

Pre-treatment:

-

Group 1 (Test): Treat cells with increasing concentrations of this compound.

-

Group 2 (Inhibition Control): Pre-treat cells with a fixed concentration of ODQ before adding the test compound.

-

-

Phosphodiesterase (PDE) Inhibition: Include a broad-spectrum PDE inhibitor like IBMX in the assay medium to prevent the degradation of newly synthesized cGMP.[16]

-

Incubation: Incubate for a specified time at 37°C.

-

Cell Lysis: Lyse the cells using the buffer provided in the assay kit.

-

cGMP Quantification: Determine the intracellular cGMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[17][18][19][20] The absorbance measured is inversely proportional to the cGMP concentration.

-

Data Analysis: Generate a standard curve using known cGMP concentrations. Calculate the cGMP levels in the cell lysates and plot the dose-response.

Causality and Validation:

-

Why HUVECs? Endothelial cells are a physiologically relevant system where the NO/sGC/cGMP pathway is highly active and crucial for vascular homeostasis.[15][21]

-

Self-Validation: The inclusion of the ODQ pre-treatment group is a critical control. A significant reduction in compound-induced cGMP accumulation in the presence of ODQ would strongly indicate that the effect is mediated through sGC.

Protocol 3: Ex Vivo Vasodilation Assay

This functional assay assesses the compound's ability to induce relaxation in isolated arterial tissue, a hallmark of sGC activation.

Methodology:

-

Tissue Preparation: Isolate thoracic aortic rings from rats and mount them in an organ bath system filled with Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.

-

Pre-contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor like phenylephrine.

-

Compound Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of the test compound to the organ bath.

-

Tension Measurement: Record the changes in isometric tension. Relaxation is measured as the percentage decrease from the pre-contracted state.

-

Inhibition Control: In a parallel set of experiments, pre-incubate the aortic rings with ODQ before adding phenylephrine and the test compound.

-

Data Analysis: Construct concentration-response curves for vasodilation and calculate EC₅₀ values.

Causality and Validation:

-

Why this assay? Vasodilation is a direct physiological consequence of increased cGMP in vascular smooth muscle cells.[3] This assay bridges the gap between cellular activity and a tissue-level functional response.

-

Self-Validation: If the vasodilatory effect of the compound is significantly attenuated or abolished by ODQ pre-treatment, it provides compelling evidence that the mechanism of action is sGC-dependent.

Phase III: Selectivity and Specificity Profiling

To be a viable drug candidate, the compound must exhibit a high degree of selectivity for its intended target. This phase aims to rule out off-target effects.

Experimental Workflow: Phase III

Caption: Phase III Workflow for Target Selectivity Profiling.

Protocol 4: Counter-Screening Against Phosphodiesterases (PDEs)

Since PDEs are key enzymes that degrade cGMP, it is essential to confirm that the test compound is not simply acting as a PDE inhibitor.[19]

Methodology:

-

Enzyme Panel: Utilize a commercially available panel of purified human recombinant PDE isozymes (e.g., PDE1 through PDE11).

-

Assay Principle: Perform enzyme activity assays for each PDE isozyme in the presence of varying concentrations of the test compound. The activity is typically measured by quantifying the conversion of a radiolabeled or fluorescent cyclic nucleotide substrate (cAMP or cGMP) to its corresponding monophosphate.

-

Controls: Include known selective inhibitors for each PDE isozyme as positive controls.

-

Data Analysis: Calculate the percent inhibition for each PDE and determine the IC₅₀ value if significant inhibition is observed.

Causality and Validation:

-

Why screen PDEs? Inhibition of cGMP-degrading PDEs (like PDE5) would also lead to increased intracellular cGMP, mimicking the effect of an sGC modulator. This screen is crucial to definitively attribute the mechanism to sGC activation rather than cGMP preservation.

-

Self-Validation: A lack of significant activity against the PDE panel (especially PDE5) at concentrations where sGC activation is observed would strongly support the compound's selectivity for sGC.

Data Interpretation and Potential Outcomes

The data generated from this three-phase investigation will provide a clear mechanistic narrative.

| Experimental Phase | Potential Outcome | Mechanistic Interpretation |

| Phase I | Active on reduced sGC; weak/no activity on oxidized sGC. | sGC Stimulator |

| Preferential activity on oxidized sGC. | sGC Activator | |

| No activity in either assay. | Hypothesis disproven; sGC is not the primary target. | |

| Phase II | Dose-dependent increase in cellular cGMP and vasodilation, both blocked by ODQ. | Confirms sGC-dependent mechanism in a biological system. |

| Effects are not blocked by ODQ. | Suggests an sGC-independent mechanism of action. | |

| Phase III | High IC₅₀ values against PDE panel (>100-fold EC₅₀ for sGC activation). | Compound is a selective sGC modulator. |

| Low IC₅₀ values against one or more PDEs. | Compound has a mixed mechanism of action (e.g., sGC activator and PDE inhibitor). |

Conclusion

While the precise mechanism of action for this compound is currently undefined, its structural features suggest the soluble guanylate cyclase pathway as a plausible and high-value therapeutic target. The phased, hypothesis-driven research plan detailed in this guide provides a rigorous and self-validating framework for its investigation. By systematically progressing from in vitro enzyme kinetics to cellular and functional assays, and finally to selectivity profiling, researchers can definitively elucidate its molecular mechanism. The successful identification of a novel, selective sGC stimulator or activator would represent a significant advancement, offering a new chemical scaffold for the development of therapies for a host of diseases characterized by impaired NO-sGC signaling.

References

-

Schrammel, A. et al. (1996). Characterization of 1H-[8][9][10]oxadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase. Molecular Pharmacology, 50(1), 1-5.

-

Garthwaite, J. et al. (1995). Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[8][9][10]oxadiazolo[4,3-a]quinoxalin-1-one. British Journal of Pharmacology, 115(5), 67-74.

-

Zhao, Y. et al. (2000). Inhibition of Soluble Guanylate Cyclase by ODQ. Biochemistry, 39(35), 10848-10854*. Available from: [Link]

-

Derbyshire, E. R., & Marletta, M. A. (2009). Inhibition of Soluble Guanylate Cyclase by ODQ. Biochemistry, 39(35), 10848–10854*. Available from: [Link]

-

Zhao, Y., et al. (2000). Inhibition of Soluble Guanylate Cyclase by ODQ. Biochemistry, 39(35), 10848-10854*. Available from: [Link]

-

Cell Biolabs, Inc. (n.d.). cGMP ELISA Kit (Colorimetric). Available from: [Link]

-

Molecular Devices. (n.d.). Stable Fluorescence Assay for Measuring Cyclic GMP. Available from: [Link]

- Rondeau, J. M., et al. (2012). Comparison of soluble guanylate cyclase stimulators and activators in models of cardiovascular disease associated with oxidative stress. British Journal of Pharmacology, 166(5), 1565-1576.

- Kalk, P., et al. (2024). Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet. Frontiers in Pharmacology, 15.

- Hewinson, J., et al. (2012). Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress. Journal of Pharmacology and Experimental Therapeutics, 342(2), 438-448.

- Sandner, P., et al. (2019). Soluble Guanylate Cyclase Stimulators and Activators. Handbook of Experimental Pharmacology, 252, 225-257.

- Wunder, F., et al. (2011). Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation. British Journal of Pharmacology, 162(1), 143-156.

- Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755-768.

- Isenberg, J. S., et al. (2005). Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner. Proceedings of the National Academy of Sciences, 102(37), 13141-13146.

- Art-Ha, T., et al. (2018). Modulation of nitric oxide-stimulated soluble guanylyl cyclase activity by cytoskeleton-associated proteins in vascular smooth. Nitric Oxide, 80, 36-45.

- Palmer, L. A., et al. (2007). Differential Regulation of Endothelial Cell Permeability by cGMP via Phosphodiesterases 2 and 3.

-

Marletta Laboratory. (n.d.). Soluble Guanylate Cyclase. Available from: [Link]

- Horst, B. G., & Marletta, M. A. (2021). Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation. International Journal of Molecular Sciences, 22(10), 5344.

- Martin, E., et al. (2018). Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo. Nitric Oxide, 77, 59-69.

Sources

- 1. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. marlettalab.org [marlettalab.org]

- 3. mdpi.com [mdpi.com]

- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. rndsystems.com [rndsystems.com]

- 21. ahajournals.org [ahajournals.org]

A Technical Guide to the Potential Biological Activities of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Abstract

The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2] This technical guide focuses on a specific analogue, 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, a molecule of significant interest for its potential applications in oncology and infectious diseases. While direct primary literature on this exact compound is emerging, data on closely related analogues suggest potent biological activities, including the inhibition of key oncogenic kinases and antibacterial efficacy.[1][2] This document synthesizes the available information, proposes likely mechanisms of action, provides detailed experimental protocols for validation, and outlines future research directions for drug development professionals.

Introduction: The 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole ring is a five-membered, planar, π-excessive heterocycle, also known by its trivial name, furazan.[1] This structural motif has garnered substantial attention from chemical scientists due to its broad spectrum of biological activities, which include anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The unique electronic properties of the oxadiazole ring contribute to its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups in drug design, enhancing pharmacokinetic and pharmacodynamic profiles.[3] Derivatives of this scaffold are being explored as inhibitors of critical enzymes like indoleamine 2,3-dioxygenase and as nitric oxide (NO) donors for cardiovascular applications.[4]

The subject of this guide, this compound (Figure 1), combines the furazan core with a methoxyphenoxy substituent, a feature often associated with enhanced biological activity in related heterocyclic compounds.[1]

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₉H₉N₃O₃

-

Molecular Weight: 207.19 g/mol

-

IUPAC Name: this compound

Potential Biological Activity I: Anticancer Applications

Data on oxadiazole derivatives strongly suggest a promising potential for this compound as an anticancer agent.[1][2] Studies on similar compounds indicate that the mechanism of action may involve the inhibition of critical oncogenic signaling pathways.[1]

Proposed Mechanism of Action: Inhibition of EGFR and Src Kinases

A comprehensive study evaluating several oxadiazole derivatives revealed that compounds featuring methoxy substitutions could effectively inhibit Epidermal Growth Factor Receptor (EGFR) and Src kinases.[1][2] Both EGFR and Src are non-receptor tyrosine kinases that are frequently overexpressed and activated in a wide range of human cancers, playing a crucial role in tumor progression, cell proliferation, and metastasis.[5] Inhibition of these kinases can lead to apoptosis (programmed cell death) in cancer cells.[1][2]

The proposed signaling pathway is illustrated below. The compound is hypothesized to interfere with the ATP-binding site of EGFR and Src, preventing the phosphorylation of downstream substrates and thereby blocking the pro-survival signals.

Caption: Proposed inhibitory action on EGFR and Src signaling pathways.

Antiproliferative Activity Data

While specific IC₅₀ values for this compound are not yet published in peer-reviewed literature, preliminary data on analogous compounds highlight the scaffold's potential.[1]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| Compound C | ACHN (Renal) | 0.87 |

| Table 1: In vitro antiproliferative activity of representative oxadiazole derivatives.[1] |

These sub-micromolar IC₅₀ values indicate high potency and suggest that the this compound core structure is a promising starting point for the development of novel anticancer therapeutics.

Potential Biological Activity II: Antibacterial Applications

The oxadiazole scaffold is also known for its antibacterial properties.[1] Investigations into substituted oxadiazoles have demonstrated that these compounds can exhibit significant bactericidal activity against a range of pathogens, including resistant strains.[1][2]

Proposed Mechanism and Efficacy

The precise antibacterial mechanism for this class of compounds is an active area of research but may involve the disruption of essential bacterial enzymes or cell wall synthesis. The presence of methoxy groups on the phenyl ring has been noted to enhance bactericidal activity against multiple bacterial strains.[1]

Antibacterial Activity Data

Minimum Inhibitory Concentration (MIC) values for representative oxadiazole derivatives are summarized below, indicating promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]

| Compound ID | Target Microorganism | MIC (µg/mL) |

| Compound D | Staphylococcus aureus | 10.8 |

| Compound E | Escherichia coli | 27.8 |

| Compound F | Candida albicans | 10.8 |

| Table 2: In vitro antimicrobial activity of representative oxadiazole derivatives.[1] |

Experimental Protocols for Activity Validation

To rigorously assess the potential of this compound, a series of validated in vitro assays are required. The following protocols provide a framework for this evaluation.

Synthesis Workflow

The synthesis of the target compound typically involves a multi-step process starting from 3-methoxyphenol. A common method is the cyclization of an appropriate precursor with a dehydrating agent.[1]

Caption: General synthesis workflow for the target compound.

Protocol: In Vitro Kinase Inhibition Assay (EGFR/Src)

This protocol outlines a continuous-read kinase assay to determine the IC₅₀ value of the test compound against EGFR and Src.

Materials:

-

Recombinant human EGFR and Src kinase (active forms)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA)

-

ATP and a suitable fluorescent peptide substrate (e.g., Y12-Sox)

-

This compound, serially diluted in DMSO

-

384-well, white, non-binding surface microtiter plates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Prepare a 10X stock of the kinase in kinase reaction buffer.

-

Compound Plating: Add 0.5 µL of serially diluted compound solution to the wells of the 384-well plate. Include DMSO-only wells as a control (100% activity).

-

Enzyme Addition & Pre-incubation: Add 5 µL of the 10X kinase solution to each well. Incubate the plate for 30 minutes at 27°C.

-

Reaction Initiation: Prepare a substrate mix containing ATP and the fluorescent peptide in kinase buffer. Initiate the kinase reaction by adding 45 µL of this mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader (e.g., λex 360nm / λem 485nm) and monitor the increase in fluorescence every 60-90 seconds for 60-120 minutes.

-

Data Analysis: Determine the initial velocity (slope of the linear phase) for each reaction. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.[1]

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability after treatment with the test compound.[6]

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116, PC-3)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well, flat-bottom tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.

-

Compound Treatment: The next day, treat the cells with various concentrations of this compound for 48-72 hours. Include untreated and vehicle (DMSO) controls.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[6]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Test

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth using the broth microdilution method.[7][8]

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[9]

-

Compound Dilution: Dispense 50 µL of sterile MHB into each well. In the first column, add 50 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution across the plate.

-

Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8]

Conclusion and Future Directions

This compound is a promising heterocyclic compound with significant potential as a dual anticancer and antibacterial agent. The available data on related structures strongly suggest that its primary anticancer mechanism may involve the inhibition of EGFR and Src tyrosine kinases. To fully realize its therapeutic potential, further research is essential. Key next steps should include:

-

Definitive Target Validation: Confirming the inhibition of EGFR, Src, and other potential kinase targets through direct enzymatic assays with the purified compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in preclinical animal models of cancer and bacterial infection.

-

ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-likeness.

The strategic development of this and related 1,2,5-oxadiazole derivatives could lead to a new class of effective therapeutics for treating complex diseases.

References

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. [Link]

-

Methods EGFR Biochemical Assays - PLOS ONE. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - Nature Protocols. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. promega.com [promega.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. protocols.io [protocols.io]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine (CAS Number: 924871-23-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, identified by the CAS number 924871-23-8, is a heterocyclic compound belonging to the 1,2,5-oxadiazole (or furazan) class. This family of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include potential applications as anticancer, anti-inflammatory, antibacterial, and antifungal agents. The unique electronic properties and structural features of the oxadiazole ring contribute to its ability to interact with various biological targets, making it a privileged scaffold in drug discovery. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, potential mechanisms of action, and detailed protocols for its synthesis and biological evaluation.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₉H₉N₃O₃ | Calculation |

| Molecular Weight | 207.19 g/mol | Calculation |

| Appearance | White to off-white solid | Analogy to similar compounds |

| Melting Point | Not available. Likely in the range of 100-200 °C. | Analogy to substituted oxadiazoles |

| Solubility | Predicted to be slightly soluble in water, with better solubility in organic solvents like DMSO, DMF, and methanol. | General solubility of oxadiazole derivatives |

| pKa | Not available. The amine group is expected to be weakly basic. | Chemical structure |

| LogP | Not available. Predicted to be moderately lipophilic. | Chemical structure |

Synthesis

A general synthetic route for 4-(aryloxy)-1,2,5-oxadiazol-3-amines involves the nucleophilic aromatic substitution of a leaving group on the oxadiazole ring with a corresponding phenoxide. A plausible synthetic scheme is outlined below.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for the preparation of the target compound.

Detailed Synthetic Protocol

-

Reaction Setup: To a solution of 4-chloro-1,2,5-oxadiazol-3-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add 3-methoxyphenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction: Stir the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Mechanisms of Action and Biological Targets

Based on the activities of related oxadiazole derivatives, this compound may exert its biological effects through multiple mechanisms.

Kinase Inhibition

Many heterocyclic compounds, including oxadiazoles, are known to function as kinase inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Oxadiazole derivatives have been reported to inhibit key kinases within this pathway, such as AKT.[2]

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by the target compound.

Interaction with Proliferating Cell Nuclear Antigen (PCNA)

Proliferating Cell Nuclear Antigen (PCNA) is a key protein involved in DNA replication and repair.[3] It forms a ring-shaped homotrimer that encircles DNA, acting as a scaffold for various proteins involved in these processes.[4] Targeting PCNA is a promising strategy for cancer therapy as its function is critical for rapidly dividing cancer cells.[3] Some small molecules have been shown to interact with PCNA, disrupting its function and leading to cell cycle arrest and apoptosis.[5] The potential of this compound to interact with PCNA warrants investigation.

Caption: Hypothesized interaction with PCNA, disrupting DNA replication.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Kinase Inhibition Assay (e.g., AKT Kinase)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human AKT kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate peptide (e.g., a peptide with a phosphorylation site for AKT)

-

This compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase and substrate peptide solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30 °C.

-

Stop the reaction and detect the remaining ATP (or ADP produced) using a commercial detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)[6]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

-

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay provides a preliminary indication of a compound's anti-inflammatory potential by measuring its ability to inhibit protein denaturation.[7]

-

Reagents and Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS)

-

This compound (dissolved in a suitable solvent)

-

Reference anti-inflammatory drug (e.g., diclofenac sodium)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations, albumin solution, and PBS.

-

Incubate the mixtures at 37 °C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70 °C for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of protein denaturation compared to the control.

-

Potential Applications and Future Directions

The structural features of this compound suggest its potential as a lead compound for the development of novel therapeutics. Its broad-spectrum biological activity, characteristic of the oxadiazole class, makes it a candidate for further investigation in several areas:

-

Oncology: As a potential kinase inhibitor or an agent that disrupts DNA replication via PCNA interaction, this compound could be explored for the treatment of various cancers. Further studies should focus on identifying its specific kinase targets and elucidating its mechanism of action in cancer cells.

-

Inflammatory Diseases: The anti-inflammatory potential of oxadiazoles suggests that this compound could be investigated for its efficacy in models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

-

Infectious Diseases: The known antibacterial and antifungal properties of oxadiazoles warrant the screening of this compound against a panel of pathogenic microorganisms.

Future research should focus on a more detailed characterization of this compound, including comprehensive profiling of its kinase inhibitory activity, validation of its interaction with PCNA, and in vivo efficacy studies in relevant animal models. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing a library of analogs, will be crucial for optimizing its potency and selectivity.

References

-

(PDF) 3-(4-Amino-1,2,5-oxadiazol-3-yl). (2014, May 22). ResearchGate. Retrieved from [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023). MDPI. Retrieved from [Link]

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2015). PMC. Retrieved from [Link]

-

An interaction between DNA ligase I and proliferating cell nuclear antigen: Implications for Okazaki fragment synthesis and joining. (1997). PubMed Central. Retrieved from [Link]

-

Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2023). PubMed Central. Retrieved from [Link]

-

Targeting proliferating cell nuclear antigen (PCNA) for cancer therapy. (2024). PubMed. Retrieved from [Link]

-

(PDF) Oxadiazole: Synthesis, characterization and biological activities. (2017). ResearchGate. Retrieved from [Link]

-

Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. (2024). RSC Advances. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

-

Targeting proliferating cell nuclear antigen (PCNA) for cancer therapy. (2024). Apim Therapeutics. Retrieved from [Link]

-

A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). PubMed. Retrieved from [Link]

-

Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication. (2013). PMC. Retrieved from [Link]

-

Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2023). ResearchGate. Retrieved from [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Drug Delivery & Therapeutics. Retrieved from [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]

-

Targeting the non-canonical roles of PCNA modifies and increases the response to targeted anti-cancer therapy. (2019). Oncotarget. Retrieved from [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2022). PMC. Retrieved from [Link]

-

4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine. PubChem. Retrieved from [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Journal of Pharma and Biomedics. Retrieved from [Link]

-

Gene Expression as a Guide for the Development of Novel Therapies in Hypertensive and Diabetic Kidney Disease. (2024). MDPI. Retrieved from [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). PubMed Central. Retrieved from [Link]

-

(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025). ResearchGate. Retrieved from [Link]

-

Comprehensive characterization of the Published Kinase Inhibitor Set. (2015). The University of North Carolina at Chapel Hill. Retrieved from [Link]

-

The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). PubMed. Retrieved from [Link]

-

Targeting Proliferating Cell Nuclear Antigen (PCNA) as an Effective Strategy to Inhibit Tumor... (2018). PubMed. Retrieved from [Link]

-

In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. Retrieved from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Retrieved from [Link]

-

Proliferating Cell Nuclear Antigen (PCNA) Assay. Creative Bioarray. Retrieved from [Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2011). Der Pharma Chemica. Retrieved from [Link]

-

AKT pathway is crucial for the aggressive phenotype of HCT116/OXA... (2022). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis of (aryloxy)alkylamines. I. Novel antisecretory agents with H+K+ATPase inhibitory activity. (2025). ResearchGate. Retrieved from [Link]

-

The PCNA-binding activity of N-terminal fragments of DNA ligase I and... (2016). ResearchGate. Retrieved from [Link]

-

A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. (2024). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. (2023). Doklady Chemistry. Retrieved from [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). NIH. Retrieved from [Link]

-

Evaluation of in-vitro Anti-inflammatory Activity of Seed Extract of Zea mays Using Albumin Denaturation Method. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-